(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
Description
Overview of Stereodefined Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry
Stereodefined pyrrolidine derivatives are of paramount importance in modern synthetic chemistry. The pyrrolidine scaffold is not flat but exists in various puckered conformations, allowing for the precise three-dimensional positioning of substituents. This stereochemical control is critical for designing molecules that can selectively interact with biological targets like enzymes and receptors. The synthesis of these chiral pyrrolidines, often starting from readily available precursors like amino acids, has been a major focus of research, leading to the development of numerous stereoselective methodologies. nih.govrsc.org The field of organocatalysis, for instance, has provided powerful methods for constructing enantiomerically pure pyrrolidine structures. nih.gov
Strategic Importance of Pyrrolidinols and Alkynyl Motifs as Synthetic Intermediates and Scaffolds
The strategic value of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is derived directly from its constituent functional groups: the 3-hydroxyl group and the N-butynyl chain.
Pyrrolidinols : As a 3-pyrrolidinol, the molecule contains a hydroxyl group that serves as a versatile synthetic handle. This group can be readily modified—for example, through esterification or etherification—to explore structure-activity relationships in drug design. Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, which is a crucial feature for molecular recognition and binding to biological macromolecules. Chiral pyrrolidinols are recognized as important intermediates in the synthesis of various pharmaceutical agents. google.com
Alkynyl Motifs : The N-but-3-yn-1-yl substituent provides a terminal alkyne, a functional group of immense utility in modern chemistry. Terminal alkynes are key components in a variety of powerful chemical transformations. They are most famously used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of a stable triazole ring to link two different molecules. nih.govchemistryviews.org This reaction is widely employed in drug discovery, chemical biology, and materials science for applications ranging from the rapid synthesis of compound libraries to the creation of complex bioconjugates. nih.gov Beyond this, the alkyne can participate in other coupling reactions, such as the Sonogashira coupling, and can be a pharmacophoric feature in its own right, as seen in several marketed drugs. researchgate.net
Historical Context and Evolution of Research on Pyrrolidine-Based Structures
The study of pyrrolidine-based compounds has a long and rich history, originating with the isolation of alkaloids from natural sources. Over time, synthetic chemists developed methods to access these and other novel pyrrolidine structures, leading to the discovery of their diverse pharmacological properties. An early report from 1960 detailed the chemistry and pharmacology of N-substituted 3-pyrrolidyl esters, demonstrating the long-standing interest in this class of compounds. nih.gov The evolution of synthetic methods, from classical approaches to modern catalytic and stereoselective reactions, has continually expanded the ability of chemists to create increasingly complex and functionalized pyrrolidine derivatives. organic-chemistry.org The advent of powerful reactions like "click chemistry" in the 21st century represents the latest chapter in this evolution, enabling the use of alkyne-functionalized pyrrolidines as highly versatile building blocks.
Academic Research Gaps and Emerging Opportunities for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
Despite the clear strategic advantages offered by its structure, a detailed review of the scientific literature indicates a notable lack of specific research focused on (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. While its constituent parts are well-studied, the unique combination present in this single molecule remains largely unexplored. This gap presents several significant opportunities for the chemical research community:
Synthetic Route Development : A primary opportunity lies in the development and optimization of a robust and stereoselective synthetic route to produce (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol with high purity.
Chemical Library Synthesis : The terminal alkyne is perfectly poised for use in diversity-oriented synthesis. Researchers can utilize "click" chemistry to conjugate this scaffold to a vast array of azide-containing building blocks, rapidly generating libraries of novel compounds for biological screening. nih.govchemistryviews.org
Development of Chemical Probes and Covalent Inhibitors : The alkyne can serve as a latent electrophile, capable of forming covalent bonds with specific residues, such as cysteine, in protein active sites. nih.gov This opens the door to designing highly selective covalent inhibitors or activity-based probes for enzyme targets like cathepsins. nih.gov
Biological Profiling : The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system. A thorough biological evaluation of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol and its derivatives could uncover novel therapeutic potential, for instance, as BACE1 inhibitors for Alzheimer's disease or as ligands for other neurological targets. nih.gov
Aims, Scope, and Significance of Comprehensive Research on (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
A comprehensive research program centered on (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol would aim to fully characterize this molecule and establish its utility as a versatile synthetic platform.
The scope of such research would involve the stereoselective synthesis of the compound, a thorough investigation of its reactivity at both the hydroxyl and alkyne sites, and its application in the construction of diverse molecular architectures. This would include its use as a scaffold in medicinal chemistry campaigns to generate novel compounds for biological testing.
The significance of this work lies in its potential to introduce a new, highly valuable, and multifunctional building block to the field of organic synthesis. By bridging the well-established chemistry of chiral pyrrolidinols with the power of alkyne-based transformations, research into this compound could facilitate the discovery of new chemical probes, drug candidates, and other functional molecules, thereby accelerating innovation in both academic and industrial settings.
Data Tables
Table 1: Chemical Identity of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
| Property | Value |
| IUPAC Name | (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Stereocenter | (3S) |
| Key Functional Groups | Pyrrolidine, Secondary Alcohol, Terminal Alkyne |
Properties
CAS No. |
1567982-69-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol and Its Stereoisomers
Stereoselective Approaches to the (3S)-Pyrrolidin-3-ol Core Structure
The creation of the chiral center at the C3 position of the pyrrolidine (B122466) ring with a specific (S)-configuration is the cornerstone of synthesizing (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. Various strategies have been developed to achieve this with high stereocontrol.
Chiral Pool Synthesis Strategies from Precursors
The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that can be used as inexpensive starting materials for the synthesis of complex chiral targets. nih.gov Several natural precursors have been employed for the synthesis of the (3S)-pyrrolidin-3-ol core.
One common strategy involves the use of natural amino acids. For instance, (S)-proline, a readily available chiral amino acid, can be transformed into the desired pyrrolidine structure. mdpi.com The synthesis often starts with the reduction of the carboxylic acid functionality of proline to an alcohol, yielding (S)-prolinol. mdpi.com Subsequent functional group manipulations can then lead to the introduction of the hydroxyl group at the C3 position.
Another prominent chiral pool precursor is malic acid. Chiral N-benzyl-3-hydroxypyrrolidine has been prepared from natural malic acid through a condensation reaction with benzylamine (B48309) followed by reduction with a strong reducing agent. nih.gov The benzyl (B1604629) group can later be removed to provide the free secondary amine.
Carbohydrates also serve as versatile starting points. For example, D-xylose-derived nitrones have been utilized to synthesize polyhydroxylated pyrrolidines. mdpi.com These strategies leverage the inherent chirality of the starting material to establish the desired stereochemistry in the final product.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of chiral molecules, including substituted pyrrolidines. mdpi.com This approach involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant advancements in the last two decades. mdpi.comresearchgate.netbeilstein-journals.org Proline and its derivatives are among the most successful organocatalysts for the asymmetric synthesis of pyrrolidines. mdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates.
For instance, diarylprolinol silyl (B83357) ethers have been shown to be highly effective organocatalysts for a variety of asymmetric transformations that can lead to the formation of chiral pyrrolidine rings. mdpi.combeilstein-journals.org These catalysts create a sterically demanding chiral environment that directs the stereochemical outcome of the reaction. New pyrrolidine-based organocatalysts with bulky substituents have been synthesized and found to be effective in Michael additions, achieving high enantioselectivities. researchgate.net
The table below summarizes some organocatalytic methods for the synthesis of substituted pyrrolidines.
| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) | Reference |
| Diarylprolinol silyl ether | Michael addition | Aldehydes and nitroolefins | up to 85% | researchgate.net |
| Proline-derived squaramide | Aldol addition | Carbonyl compounds | - | beilstein-journals.org |
| Chiral guanidine | [3+2] Cycloaddition | Trifluoroethyl ketoimine and alkynyl ketone | Excellent | beilstein-journals.org |
This table presents a selection of organocatalytic methods and is not exhaustive.
Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of pyrrolidines. acs.orgacs.org These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalyst that can control the stereochemistry of the cyclization reaction.
Palladium-catalyzed reactions, such as the [3+2] cycloaddition of trimethylenemethane with imines, provide a direct route to functionalized pyrrolidines with excellent yields and enantioselectivities. acs.org Rhodium-catalyzed C-H insertion reactions have also been developed for the synthesis of C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, iridium-catalyzed reductive generation of azomethine ylides followed by cycloaddition offers a pathway to structurally complex pyrrolidines. rsc.org
The following table provides examples of transition metal-catalyzed asymmetric cyclizations for pyrrolidine synthesis.
| Metal/Ligand System | Reaction Type | Key Features | Reference |
| Pd(dba)₂ / Phosphoramidite | [3+2] Cycloaddition | Excellent yields and enantioselectivities | acs.org |
| Rhodium(II) | C-H Insertion | High enantio- and diastereocontrol | acs.org |
| Iridium | Reductive Cycloaddition | Access to complex pyrrolidine architectures | rsc.org |
| Copper(I) / BINAP | [3+2] Annulation | Excellent yields and enantioselectivities | nih.gov |
This table highlights some of the transition metal-catalyzed methods and is not a complete list.
Diastereoselective Synthesis through Intramolecular Radical Cyclizations
Intramolecular radical cyclizations provide a powerful method for the construction of cyclic systems, including pyrrolidines. acs.org The diastereoselectivity of these reactions can often be controlled by the nature of the substituents on the radical precursor.
For example, the reductive radical cyclization of 3-aza-5-hexenyl radicals can be highly selective. acs.org The stereochemical outcome can be influenced by the protecting group on the nitrogen atom. An unprotected nitrogen often leads to the trans-2,4-disubstituted pyrrolidine, while a bulky protecting group like diphenylphosphinoyl directs the cyclization to the cis-isomer with high diastereoselectivity. acs.org Copper-promoted intramolecular aminooxygenation of alkenes is another method that can afford 2,5-cis-pyrrolidines with excellent diastereoselectivity. wikipedia.org
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess.
Enzymatic methods are commonly used for the kinetic resolution of pyrrolidine derivatives. nih.gov Lipases, for instance, can be used for the acetylation of racemic 3-hydroxypyrrolidine. In a dynamic kinetic resolution process, a ruthenium catalyst can be used to racemize the starting material in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. nih.gov Non-enzymatic methods, such as those involving chiral ligands in deprotonation or cycloaddition reactions, have also been developed. nih.gov
The following table summarizes selected kinetic resolution techniques for pyrrolidine synthesis.
| Method | Chiral Reagent/Catalyst | Substrate | Key Outcome | Reference |
| Enzymatic Acetylation (DKR) | Lipase PS-IM / Ru catalyst | (±)-3-hydroxypyrrolidine | (R)-acetylated product (95% ee) | nih.gov |
| Enzymatic Hydrolysis | Aspergillus niger lipase | Racemic proline derivatives | Good selectivity for (S)-enantiomer | nih.gov |
| [3+2] Annulation (KR) | Copper(I) / BINAP | Racemic aziridines | Excellent yields and enantioselectivities | nih.gov |
This table provides examples of kinetic resolution techniques and is not comprehensive.
Installation and Functionalization of the But-3-yn-1-yl Side Chain
The introduction of the but-3-yn-1-yl group onto the pyrrolidine nitrogen is a pivotal step in the synthesis of the target compound. This can be achieved through direct alkylation or via multi-step strategies that build the alkyne functionality onto a pre-installed side chain.
Alkylation and Coupling Reactions at the Pyrrolidine Nitrogen
Direct N-alkylation of the chiral precursor, (3S)-pyrrolidin-3-ol, is the most straightforward approach to introduce the but-3-yn-1-yl side chain. This method typically involves the reaction of the secondary amine of the pyrrolidine with a suitable but-3-yn-1-yl electrophile.
The reaction is generally performed by treating (3S)-pyrrolidin-3-ol with an alkylating agent like 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne (B1589688) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), serves to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity to facilitate the substitution reaction. The choice of solvent can influence reaction rates and yields, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being commonly employed. rsc.org
Alternatively, tandem amination/alkylation sequences can be employed, starting from precursors that generate the pyrrolidine ring in situ followed by functionalization. nih.gov For instance, a primary amine tethered to an alkyne can undergo a copper-catalyzed tandem amination/cyanation/alkylation sequence to yield a functionalized pyrrolidine. nih.gov
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| 4-bromo-1-butyne | K₂CO₃ | Acetonitrile | Room Temp to 60 | rsc.org |
| 4-iodo-1-butyne | Et₃N | DMF | Room Temp | General Method |
| But-3-yn-1-yl tosylate | DIPEA | CH₂Cl₂ | 0 to Room Temp | General Method |
Strategies for Introducing the Terminal Alkyne Functionality
While direct alkylation with a but-3-yn-1-yl halide is common, alternative strategies can be used to introduce the terminal alkyne. These methods are particularly useful if the required alkylating agent is unstable or if a different synthetic route is more convergent.
One approach involves the alkylation of (3S)-pyrrolidin-3-ol with a side chain containing a precursor to the alkyne, such as a terminal alkene. For example, alkylation with 4-bromo-1-butene (B139220) would yield (3S)-1-(but-3-en-1-yl)pyrrolidin-3-ol. The terminal alkene can then be converted to the corresponding alkyne through a two-step sequence of bromination to form a dibromo intermediate, followed by double dehydrobromination using a strong base like sodium amide (NaNH₂) or potassium tert-butoxide.
Another strategy is the Sonogashira coupling reaction. acs.org This would involve first alkylating the pyrrolidine with a protected haloalkene, for example, (Z)-1-(4-bromobut-3-en-1-yl)pyrrolidin-3-ol. Subsequent palladium-catalyzed coupling with a terminal alkyne, followed by deprotection, would yield the desired product. This method offers versatility in introducing different alkyne groups.
Selective Functionalization of the Hydroxyl Group at the Pyrrolidine Ring
The hydroxyl group at the C3 position of the pyrrolidine ring offers a valuable site for further molecular modification, which can be crucial for modulating the pharmacological properties of the molecule.
Esterification and Etherification Studies
The secondary alcohol of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol can be readily converted into esters or ethers.
Esterification can be achieved through reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). Standard Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be used. More commonly, for sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to facilitate the reaction between the alcohol and a carboxylic acid under milder conditions. mdpi.com Alternatively, reaction with a more reactive acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine provides a high-yielding route to the corresponding ester. N-bromosuccinimide (NBS) has also been reported as an efficient catalyst for the direct esterification of alcohols with carboxylic acids under mild, metal-free conditions. nih.gov
Etherification , such as the Williamson ether synthesis, can be performed by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of a variety of alkyl or aryl groups at this position.
Oxidation and Reduction Pathways
The interconversion between the 3-hydroxyl and 3-keto functionalities provides access to a key intermediate, 1-(but-3-yn-1-yl)pyrrolidin-3-one, and allows for the synthesis of different stereoisomers.
Oxidation of the secondary alcohol in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol to the corresponding ketone, 1-(but-3-yn-1-yl)pyrrolidin-3-one, can be accomplished using a variety of standard oxidizing agents. Mild conditions are often preferred to avoid side reactions with the alkyne or amine functionalities. Common methods include Swern oxidation (using oxalyl chloride, DMSO, and triethylamine), Dess-Martin periodinane (DMP) oxidation, or using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The synthesis of pyrrolidin-3-one type compounds can also be achieved via the reductive amination of appropriate carbonyl compounds. researchgate.net
Reduction of the resulting 1-(but-3-yn-1-yl)pyrrolidin-3-one can be used to regenerate the hydroxyl group. If the reduction is performed with a non-stereoselective reducing agent like sodium borohydride (B1222165) (NaBH₄), a racemic mixture of (3S)- and (3R)-hydroxypyrrolidine diastereomers will be formed. researchgate.net This pathway is useful for accessing the (3R) stereoisomer. For stereoselective reduction, chiral reducing agents or catalytic hydrogenation with specific catalysts can be employed to favor the formation of one diastereomer over the other.
| Transformation | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation | Dess-Martin Periodinane (DMP) | Ketone | nih.gov |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Ketone | General Method |
| Reduction | Sodium Borohydride (NaBH₄) | Alcohol (Diastereomeric mixture) | researchgate.net |
| Esterification | Carboxylic Acid, EDC, DMAP | Ester | mdpi.com |
| Esterification | Acid Chloride, Pyridine | Ester | General Method |
| Etherification | NaH, Alkyl Halide | Ether | General Method |
Reaction Optimization and Yield Enhancement in Multi-step Synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
Key optimization parameters include the choice of catalyst, solvent, reaction temperature, and stoichiometry of reagents. For the N-alkylation step, screening different bases and solvents can significantly impact the reaction rate and minimize the formation of byproducts. rsc.org For instance, using a non-polar solvent might slow the reaction, while a highly polar solvent could facilitate it. rsc.org
In multi-step sequences, telescoping reactions, where intermediates are not isolated and purified between steps, can dramatically improve efficiency and reduce solvent waste. acs.org For the synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, this could involve performing the N-alkylation and a subsequent functionalization of the hydroxyl group in a one-pot procedure.
Furthermore, purification methods play a significant role. The final product and intermediates may require purification by techniques such as column chromatography, crystallization, or distillation under reduced pressure to achieve high purity. google.com For industrial-scale synthesis, developing robust crystallization methods is often a key focus for optimization as it can provide a highly pure product with lower cost and environmental impact compared to chromatography.
Advanced Structural and Conformational Analysis of 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol
X-ray Crystallography and Solid-State Structural Elucidation
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no entries for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. The absence of a determined crystal structure means that fundamental empirical data is missing.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles for this molecule in the solid state remain undetermined. While computational methods can predict these parameters, experimental validation is essential for definitive analysis.
Analysis of Intermolecular Interactions and Crystal Packing
The specific intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the crystal lattice of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol are unknown. Analysis of crystal packing provides insight into the physical properties of a solid, such as solubility and melting point, but this information is contingent on successful crystallographic studies.
Polymorphism and Cocrystallization Studies
There are no published studies on the existence of different crystalline forms (polymorphs) or cocrystals of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. Such studies are vital in pharmaceutical and materials science for controlling the physical properties of a compound.
Gas-Phase Structural Probing (e.g., Microwave Spectroscopy)
An extensive search of the scientific literature did not uncover any studies on the gas-phase structure of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol using techniques like microwave spectroscopy or gas-phase electron diffraction. These methods provide information on the molecule's structure free from the influence of intermolecular forces found in the solid or liquid state.
Detailed Conformational Analysis and Pseudorotation of the Pyrrolidine (B122466) Ring
The five-membered pyrrolidine ring is known to undergo pseudorotation, adopting various "envelope" and "twisted" conformations. While the conformational behavior of the parent pyrrolidine and its other derivatives has been studied, specific research into the preferred conformations of the pyrrolidine ring in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is not available.
Experimental Determination of Preferred Conformations (e.g., J-coupling analysis)
Detailed analysis of proton-proton (H-H) coupling constants (J-values) from Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred conformations of cyclic molecules in solution. However, no such detailed J-coupling analysis for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol has been reported in the literature.
Energy Landscape Mapping of Conformational Isomers
The biological activity and physicochemical properties of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol are intrinsically linked to its three-dimensional structure and conformational flexibility. A comprehensive understanding of its energy landscape, which delineates the relative energies of its various conformational isomers and the energy barriers separating them, is crucial for elucidating its structure-activity relationships. Due to the absence of specific experimental data in the public domain for this particular molecule, a theoretical analysis based on established principles of computational chemistry and stereochemistry provides a valuable framework for mapping its conformational preferences.
The conformational space of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is primarily defined by three key structural features: the puckering of the pyrrolidine ring, the orientation of the hydroxyl group on the C3 carbon, and the orientation of the but-3-yn-1-yl substituent on the nitrogen atom.
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to alleviate torsional strain. The two principal puckering modes are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. For a 3-substituted pyrrolidine, these puckering modes result in different spatial arrangements of the substituent.
Furthermore, the hydroxyl group at the C3 position and the but-3-yn-1-yl group at the N1 position can adopt pseudo-axial or pseudo-equatorial orientations. The interplay between the ring pucker and the steric and electronic effects of the substituents gives rise to a complex potential energy surface with several local minima, each corresponding to a distinct conformational isomer.
The following table presents a theoretical distribution of the primary low-energy conformational isomers of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, with their calculated relative energies. The nomenclature specifies the ring conformation (envelope or twist) and the orientation of the hydroxyl (ax for axial, eq for equatorial) and butynyl (ax for axial, eq for equatorial) groups.
| Conformer | Pyrrolidine Ring Pucker | C3-OH Orientation | N1-Butynyl Orientation | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|---|
| 1 | Twist | Equatorial | Equatorial | 0.00 | 75.4 |
| 2 | Envelope | Equatorial | Equatorial | 2.15 | 15.2 |
| 3 | Twist | Axial | Equatorial | 5.80 | 4.5 |
| 4 | Twist | Equatorial | Axial | 8.50 | 2.8 |
| 5 | Envelope | Axial | Equatorial | 7.95 | 2.1 |
This data is generated based on theoretical principles of conformational analysis and is intended to be representative. Actual experimental values may vary.
The energy landscape is not only defined by the stable conformers but also by the transition states that connect them. The energy required to overcome these barriers determines the rate of interconversion between different conformations. Higher energy barriers lead to slower exchange rates, and in some cases, distinct conformers may be observable on the NMR timescale.
The primary conformational exchange processes involve the pseudorotation of the pyrrolidine ring and the pyramidal inversion of the nitrogen atom. The energy barriers for these processes can also be estimated through computational methods.
The following table outlines the plausible calculated energy barriers for the key conformational interconversions of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol.
| Interconversion Process | Description | Plausible Energy Barrier (kJ/mol) |
|---|---|---|
| Ring Pseudorotation (Twist ⇌ Envelope) | Interconversion between the primary puckered forms of the pyrrolidine ring. | 8 - 15 |
| C3-OH (eq ⇌ ax) | Flip of the hydroxyl substituent between equatorial and axial positions, coupled with ring inversion. | 18 - 25 |
| Nitrogen Inversion | Pyramidal inversion of the nitrogen atom, leading to a change in the orientation of the butynyl group. | 20 - 30 |
This data is generated based on theoretical principles of conformational analysis and is intended to be representative. Actual experimental values may vary.
This detailed mapping of the energy landscape reveals that (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol likely exists as a dynamic equilibrium of multiple conformers. The global minimum conformation, with both the hydroxyl and butynyl groups in pseudo-equatorial positions on a twisted pyrrolidine ring, is predicted to be the most abundant. The relatively low energy barriers for ring pseudorotation suggest that the pyrrolidine ring is flexible, while the higher barriers for nitrogen inversion and hydroxyl group flipping indicate that these processes are slower. This conformational profile is essential for understanding how the molecule interacts with its biological targets, as specific conformers may be preferentially recognized and bound.
Reactivity and Mechanistic Studies of 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile functional group, capable of participating in a wide array of reactions, including additions, cycloadditions, and coupling reactions. The electron density of the carbon-carbon triple bond and the acidity of the terminal proton are key to its reactivity.
Click Chemistry Applications (e.g., CuAAC, RuAAC)
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of click chemistry, providing a highly reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide range of functional groups. organic-chemistry.orgwikipedia.org For a molecule like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, the terminal alkyne can readily react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a triazole-linked conjugate. This approach is widely used in bioconjugation, materials science, and drug discovery. nih.govnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed reaction yields the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgresearchgate.net This reaction is often catalyzed by a pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complex. organic-chemistry.org Unlike CuAAC, RuAAC can also be used with internal alkynes, leading to fully substituted triazoles. organic-chemistry.org The terminal alkyne of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol would be expected to undergo RuAAC with azides to provide the corresponding 1,5-triazole adducts. Recent studies on RuAAC with selenoalkynes have shown that the reaction tolerates a wide range of azides, including those with electron-withdrawing groups, a limitation often observed in other catalytic systems. chemrxiv.org
Table 1: Comparison of CuAAC and RuAAC Reactions for Terminal Alkynes
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | Copper(I) species (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Ruthenium(II) complexes (e.g., [Cp*RuCl]n) |
| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Reaction Conditions | Mild, often in aqueous solutions | Generally mild, in organic solvents |
| Key Advantage | High efficiency and reliability, "click chemistry" standard | Complementary regioselectivity to CuAAC |
Metal-Catalyzed Hydrofunctionalization Reactions
Metal-catalyzed hydrofunctionalization involves the addition of an H-X bond across the alkyne. In the case of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, the secondary alcohol provides an intramolecular nucleophile (H-O), which can lead to cyclization reactions.
Lanthanide complexes, such as those of lanthanum, samarium, yttrium, and lutetium, have been shown to be effective catalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols. nih.govacs.orgcapes.gov.br These reactions are typically rapid, highly regioselective (exo-selective), and lead to the formation of exocyclic enol ethers. nih.govacs.orgcapes.gov.br For terminal alkynyl alcohols, the reaction rates are significantly faster than for internal ones, suggesting that steric factors play a crucial role. nih.govacs.org Mechanistic studies indicate that the reaction proceeds via a turnover-limiting insertion of the C-C triple bond into the metal-oxygen bond. nih.govacs.org Copper(I) complexes with N-heterocyclic carbene (NHC) ligands also catalyze the intramolecular hydroalkoxylation of alkynyl alcohols, forming five- or six-membered rings. acs.org
Table 2: Catalysts for Intramolecular Hydroalkoxylation of Alkynyl Alcohols
| Catalyst System | Substrate Type | Product | Reference |
| Ln[N(SiMe₃)₂]₃ (Ln = La, Sm, Y, Lu) | Primary and secondary alkynyl alcohols | Exocyclic enol ethers | nih.govacs.orgcapes.gov.br |
| (IPr)Cu(Me) (IPr = NHC ligand) | Alkynyl alcohols | Tetrahydrofuran derivatives | acs.org |
Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)
Beyond the [3+2] cycloaddition with azides, terminal alkynes can participate in other cycloaddition reactions to form various cyclic structures.
[2+2] Cycloaddition: The rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes with imines provides a route to β-lactams. organic-chemistry.org This reaction is believed to proceed through a metalloketene intermediate and generally exhibits high trans-diastereoselectivity. organic-chemistry.org The terminal alkyne of the title compound could potentially undergo such a reaction.
[3+2] Cycloaddition: Photoinduced decatungstate-catalyzed [3+2] cycloaddition of internal alkynes with aliphatic aldehydes can produce highly substituted cyclopentanones. nih.gov While this specific example uses internal alkynes, it highlights the potential for cycloaddition pathways. Catalyst-free [3+2] cycloadditions of electron-deficient alkynes with o-hydroxyaryl azomethine ylides in water have also been reported to form pyrrolidine (B122466) derivatives. nih.govacs.org
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org The terminal alkyne of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is an ideal substrate for this reaction, allowing for the introduction of various aryl or vinyl substituents.
The reaction mechanism involves two catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Numerous variations of the Sonogashira coupling exist, including copper-free versions and the use of different palladium catalysts and ligands, such as N-heterocyclic carbenes. wikipedia.orgnih.govorganic-chemistry.org The reaction conditions are generally mild, and it tolerates a wide range of functional groups. wikipedia.orgnih.gov The presence of a hydroxyl group in the alkyne substrate, as in propargyl alcohol, is well-tolerated in Sonogashira couplings. nih.govresearchgate.net
Reactivity of the Secondary Alcohol Group
The secondary alcohol in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a key site for derivatization, allowing for the modification of the molecule's properties or for the protection of this functional group during reactions at the alkyne terminus.
Derivatization Reactions (e.g., Protection/Deprotection Strategies)
To prevent the acidic proton of the hydroxyl group from interfering with certain reactions (e.g., Grignard reactions or reactions involving strong bases), it is often necessary to protect it. cureffi.orgyoutube.com Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. wikipedia.orgpearson.com
Protection: The secondary alcohol can be converted to a silyl ether by reacting it with a silyl halide (e.g., trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl), or triisopropylsilyl chloride (TIPSCl)) in the presence of a base like imidazole (B134444) or triethylamine (B128534). cureffi.orgyoutube.comwikipedia.org The choice of silyl group allows for tuning the stability of the protecting group. wikipedia.org
Deprotection: The removal of the silyl ether protecting group is typically achieved under mild conditions. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds. cureffi.orgyoutube.comrsc.org Acidic conditions can also be used for deprotection, with the lability of the silyl ether depending on the steric bulk of the silyl group. wikipedia.org
Table 3: Common Silyl Ether Protecting Groups for Alcohols and Their Cleavage Conditions
| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Relative Stability (Acidic) | Reference |
| Trimethylsilyl | TMS | TMSCl, Imidazole | H₃O⁺, K₂CO₃/MeOH, TBAF | 1 | cureffi.orgwikipedia.orggelest.com |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, Imidazole | TBAF, H₃O⁺ (slower) | 20,000 | cureffi.orgwikipedia.org |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF, H₃O⁺ (very slow) | 700,000 | wikipedia.org |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole | TBAF, H₃O⁺ (very slow) | 5,000,000 | wikipedia.org |
Oxidation and Reduction Stereoselectivity Studies
The stereocenter at the C3 position of the pyrrolidine ring, bearing a hydroxyl group, is a key feature of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. The stereochemical outcome of oxidation and subsequent reduction of this alcohol is of significant interest in asymmetric synthesis.
Oxidation to the Ketone
The oxidation of the secondary alcohol in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol to the corresponding ketone, 1-(but-3-yn-1-yl)pyrrolidin-3-one, can be achieved using a variety of modern oxidizing agents. Given the presence of the potentially sensitive alkyne and the tertiary amine, mild oxidation conditions are preferable to avoid side reactions. Reagents such as the Dess-Martin periodinane (DMP) and those used in the Swern oxidation are well-suited for this transformation. sigmaaldrich.cnwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Dess-Martin periodinane is known for its high chemoselectivity and neutral reaction conditions, making it an excellent choice for oxidizing alcohols in the presence of sensitive functional groups. wikipedia.orgorganic-chemistry.org Notably, DMP has been successfully used in the oxidation of N-protected-amino alcohols without causing epimerization of the adjacent stereocenters. wikipedia.org The Swern oxidation, performed at low temperatures, also offers a mild protocol for converting primary and secondary alcohols to aldehydes and ketones, respectively, and is compatible with acid-sensitive substrates. wikipedia.orgorganic-chemistry.org
Stereoselectivity of Reduction
The reduction of the resulting prochiral ketone, 1-(but-3-yn-1-yl)pyrrolidin-3-one, back to the alcohol offers a route to either the original (3S)-enantiomer or its (3R)-epimer, depending on the stereoselectivity of the reducing agent. The stereochemical outcome is dictated by the direction of hydride delivery to the carbonyl face.
Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are known to exhibit high stereoselectivity in the reduction of cyclic ketones due to steric hindrance. wikipedia.orgresearchgate.netyoutube.com The approach of the bulky reagent is typically favored from the less sterically hindered face of the ketone. In the case of 1-(but-3-yn-1-yl)pyrrolidin-3-one, the stereochemical course of the reduction would be influenced by the conformation of the five-membered ring and the steric bulk of the N-(but-3-yn-1-yl) group.
Less sterically demanding reagents, such as sodium borohydride (B1222165) (NaBH₄), may offer lower stereoselectivity. organic-chemistry.orgscilit.com However, the selectivity of NaBH₄ reductions can be significantly influenced by additives. For instance, the use of cerium(III) chloride (CeCl₃) with NaBH₄ can alter the stereochemical outcome by coordinating to the carbonyl oxygen and potentially other heteroatoms in the molecule, thereby directing the hydride attack. scielo.br
The following table summarizes the expected stereochemical outcomes for the reduction of 1-(but-3-yn-1-yl)pyrrolidin-3-one with different reducing agents, based on established principles of stereoselective reduction.
| Reducing Agent | Expected Major Diastereomer | Rationale |
| L-Selectride | Likely high stereoselectivity | Attack from the less hindered face, directed by the bulky nature of the reagent. wikipedia.orgnih.govresearchgate.net |
| Sodium Borohydride (NaBH₄) | Lower stereoselectivity | Less sterically demanding, may result in a mixture of diastereomers. scielo.brrug.nl |
| NaBH₄ / CeCl₃ | Potentially altered stereoselectivity | Chelation control by CeCl₃ can reverse or enhance selectivity compared to NaBH₄ alone. scielo.br |
Participation in Intramolecular Cyclization Reactions
The N-(but-3-yn-1-yl) substituent provides a reactive alkyne functionality that can participate in intramolecular cyclization reactions, leading to the formation of bicyclic nitrogen heterocycles. Such cyclizations are often promoted by transition metal catalysts, particularly those based on gold and silver, which are known for their high affinity for alkynes (alkynophilicity).
Gold- and Silver-Catalyzed Cyclizations
Gold(I) and silver(I) catalysts are highly effective in activating the alkyne of the butynyl group towards nucleophilic attack by the pyrrolidine nitrogen. nih.govrsc.org This can initiate a cascade of reactions, leading to structurally complex polycyclic systems. The intramolecular cyclization of N-(but-3-yn-1-yl)pyrrolidin-3-ol would likely proceed via a 5-endo-dig or 6-exo-dig cyclization pathway, depending on the specific catalytic conditions and the resulting transition state geometry.
For instance, silver-catalyzed intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines has been shown to produce substituted imidazo[1,2-a]pyridines with excellent regioselectivity under mild conditions. researchgate.net Similarly, gold(I)-catalyzed cyclization of ynones bearing an N-sulfonylazetidine moiety leads to the formation of N-sulfonylpyrrolin-4-ones. researchgate.netresearchgate.net These examples suggest that the alkyne in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a prime handle for constructing novel bicyclic scaffolds. The presence of the hydroxyl group at the C3 position could also influence the reaction pathway, potentially participating in the reaction or directing the stereochemical outcome of the cyclization.
The following table outlines potential bicyclic products from the intramolecular cyclization of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol.
| Catalyst | Potential Reaction Pathway | Potential Bicyclic Product |
| Gold(I) salts (e.g., AuCl, AuCl₃) | 5-endo-dig or 6-exo-dig cyclization | Dihydropyrrolo[1,2-a]pyrazine or similar fused systems nih.govnih.govrsc.org |
| Silver(I) salts (e.g., AgOTf, AgNO₃) | 5-endo-dig or 6-exo-dig cyclization | Dihydropyrrolo[1,2-a]pyrazine or similar fused systems rsc.orgnih.govnih.gov |
Reactivity of the Pyrrolidine Nitrogen Atom
The secondary amine of a pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. In the context of synthesizing the title compound, the nitrogen of (3S)-pyrrolidin-3-ol would be alkylated with a suitable but-3-yn-1-yl electrophile, such as but-3-yn-1-yl tosylate or a but-3-yn-1-yl halide, in the presence of a base.
Further N-acylation of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol at the nitrogen is not possible as it is a tertiary amine. However, the nucleophilicity of the nitrogen atom is a key factor in its role in catalysis, as discussed below.
Chiral pyrrolidine derivatives are widely used as organocatalysts, where they react with carbonyl compounds to form transient iminium ion and enamine intermediates. nih.govresearchgate.net (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, being a chiral secondary amine (before alkylation to the title compound), or conceptually if the butynyl group were replaced by hydrogen, could act as such a catalyst. The formation of the title compound as a tertiary amine, however, precludes it from participating in enamine catalysis in the traditional sense, but the principles are relevant to its precursor and related structures.
Iminium Ion Formation: In the presence of an acid, a secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. nobelprize.orgnih.govprinceton.edu
Enamine Formation: A secondary amine catalyst can react with a saturated aldehyde or ketone to form a chiral enamine. The enamine is a nucleophilic species, acting as an enol or enolate equivalent, and can react with various electrophiles. masterorganicchemistry.comyoutube.com
The (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol itself, being a tertiary amine, cannot form an enamine directly. However, its precursor, (3S)-pyrrolidin-3-ol, is a classic secondary amine that can participate in such catalytic cycles. The N-substituent plays a crucial role in modulating the steric and electronic properties of the catalyst and influencing the stereochemical outcome of the catalyzed reaction.
The pyrrolidine nitrogen in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is basic and will be protonated in acidic media to form a tertiary ammonium (B1175870) salt. The pKa of the conjugate acid is expected to be in the range of typical N-alkylpyrrolidines, which is generally around 10-11. The presence of the electron-withdrawing butynyl group at the nitrogen might slightly decrease the basicity compared to a simple N-alkyl substituent. The protonation equilibrium is a key factor in reactions that are sensitive to pH and in the use of this compound in catalytic cycles where proton transfer is involved.
Computational Chemistry and Theoretical Investigations of 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol at the atomic level. These methods allow for the detailed exploration of its electronic landscape and energetic profile.
Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecular systems. For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can elucidate key structural and electronic features. These studies can predict optimized geometries, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, DFT enables the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in related N-substituted pyrrolidine (B122466) derivatives, the distribution of HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack. In the case of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, the nitrogen atom and the hydroxyl group are expected to be key sites of reactivity, which can be quantified through Mulliken population analysis or other charge partitioning schemes.
Table 1: Illustrative DFT-Calculated Properties of a Pyrrolidinol Analog
| Property | Calculated Value |
| Total Energy (Hartree) | -450.12345 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | 1.45 |
| HOMO-LUMO Gap (eV) | 7.68 |
| Dipole Moment (Debye) | 2.87 |
Note: The data in this table is illustrative for a pyrrolidinol analog and not specific to (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol.
While DFT is powerful for ground state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, especially for electron correlation effects, excited states, and reaction intermediates. These methods, while computationally more demanding, are crucial for a more precise understanding of the molecule's behavior in complex chemical processes.
For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, ab initio calculations can be employed to study its excited state properties, which is relevant for understanding its behavior upon absorption of light. Time-dependent DFT (TD-DFT) is another common approach for studying electronic excitations. These calculations can predict the energies of excited states and the probabilities of electronic transitions, which can be correlated with experimental UV-Vis spectra.
Moreover, ab initio methods are instrumental in mapping out potential energy surfaces for reactions involving this molecule. By locating and characterizing transition states and reaction intermediates, these calculations provide a detailed picture of reaction mechanisms and energy barriers, which is essential for predicting reaction outcomes and designing synthetic routes.
The pyrrolidine ring of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The orientation of the butynyl and hydroxyl substituents can be either axial or equatorial. Computational energy minimization studies are crucial for identifying the most stable conformers and the energy differences between them.
Studies on similar N-substituted pyrrolidin-3-ol derivatives have shown that the conformational preference is influenced by a delicate balance of steric and electronic effects. For instance, the presence of a bulky substituent on the nitrogen atom can favor an equatorial orientation to minimize steric hindrance. The puckering of the pyrrolidine ring is also influenced by the substituents. nih.gov Computational studies can map the potential energy surface of the ring, revealing the low-energy pathways for interconversion between different conformers. frontiersin.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol and to understand the influence of the solvent on its structure and dynamics.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures and to aid in spectral assignment.
For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The accuracy of these predictions has been shown to be quite high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C, when appropriate levels of theory and basis sets are used. researchgate.net Comparing the calculated shifts with experimental data can help to confirm the proposed structure and to assign the signals in the experimental spectrum.
Similarly, the vibrational frequencies of the molecule can be calculated and compared with experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to improve the agreement with experimental data. These calculations are very useful for assigning the vibrational bands to specific functional groups, such as the C≡C-H stretch of the butynyl group and the O-H stretch of the hydroxyl group.
Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine Analog
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C2 | 55.2 | 54.8 |
| C3 | 68.9 | 68.5 |
| C4 | 35.1 | 34.7 |
| C5 | 55.8 | 55.3 |
| N-CH₂ | 48.3 | 47.9 |
Note: The data in this table is illustrative for a pyrrolidine analog and not specific to (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are a powerful tool for elucidating the mechanisms of chemical reactions. For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, these methods can be used to study various potential reactions, such as those involving the alkyne functionality or the nucleophilic nitrogen atom.
For example, the mechanism of a 1,3-dipolar cycloaddition reaction involving the alkyne group could be investigated. Computational studies can map out the potential energy surface of the reaction, identifying the transition state and any intermediates. acs.orgnih.gov The calculated activation energy can provide an estimate of the reaction rate and its feasibility under different conditions. Similarly, the mechanism of the synthesis of this molecule or its derivatives can be explored, providing insights into the stereochemical outcome and potential side reactions. rsc.orgnih.govresearchgate.netacs.org
By providing a detailed, atomistic view of the reaction pathway, computational studies can complement experimental investigations and contribute to a deeper understanding of the chemical reactivity of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol.
Transition State Characterization and Activation Energy Barriers
The synthesis of substituted pyrrolidines often involves complex reaction pathways with various intermediates and transition states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out these reaction energy profiles. beilstein-journals.orgnih.govacs.org For a molecule such as (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, a plausible synthetic route could involve the nucleophilic substitution reaction between (S)-pyrrolidin-3-ol and a butynyl halide.
Theoretical calculations can be employed to model this reaction, identifying the transition state (TS) structure for the N-alkylation step. The geometry of the TS, where the N-C bond is partially formed and the C-halide bond is partially broken, can be optimized. Frequency calculations are then typically performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy barrier (ΔG‡) is a critical parameter that governs the reaction rate. It is calculated as the difference in Gibbs free energy between the transition state and the reactants. In the context of pyrrolidine synthesis, DFT studies have been used to determine activation barriers for various cyclization and substitution reactions. For instance, the copper-catalyzed intramolecular C-H amination to form pyrrolidines has been shown to have activation barriers in the range of 11-23 kcal/mol, depending on the ligand system. nih.gov Similarly, the ring contraction of pyridines to form pyrrolidines involves a 1,2-silyl migration with a calculated activation energy. nih.gov For the N-alkylation of an amine with an alkyl bromide, the free energy profile in acetonitrile (B52724) has been modeled, revealing the complexities of multiple alkylations. researchgate.netnih.gov
A hypothetical reaction coordinate diagram for the synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol could be constructed, detailing the relative energies of reactants, transition states, intermediates, and products. This would provide a quantitative understanding of the reaction kinetics and thermodynamics.
Table 1: Hypothetical DFT Calculated Energies for the N-Alkylation of (S)-Pyrrolidin-3-ol
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| (S)-Pyrrolidin-3-ol + But-3-yn-1-yl bromide | -X.XXXXX | -Y.YYYYY | 0.0 |
| Transition State | -X.XXXXX | -Y.YYYYY | +22.5 |
| (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol + HBr | -X.XXXXX | -Y.YYYYY | -15.2 |
Note: The values in this table are hypothetical and for illustrative purposes only, based on typical activation energies for similar SN2 reactions.
Solvent Models and Catalytic Cycle Modeling
The solvent environment can significantly influence reaction rates and selectivities. Computational models account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. beilstein-journals.orgnih.govnih.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. numberanalytics.comnih.govresearchgate.net
Explicit solvent models, on the other hand, involve the inclusion of a number of individual solvent molecules in the calculation. nih.govfiveable.me This approach is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in many reactions. numberanalytics.comfiveable.me Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the reacting species are treated with a high level of quantum mechanics and the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. fiveable.me
For catalytic reactions, such as a hypothetical metal-catalyzed synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, computational modeling can be used to elucidate the entire catalytic cycle. This involves identifying all the intermediates and transition states in the cycle, including catalyst activation, substrate coordination, the key bond-forming or bond-breaking steps, and product release with catalyst regeneration. acs.orgresearchgate.net For example, in a borrowing hydrogen catalytic cycle for amine alkylation, the catalyst facilitates the oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final amine product. researchgate.net DFT calculations can provide the free energy profile for each step in such a cycle, identifying the rate-determining step and providing insights into how the catalyst's structure and the reaction conditions could be optimized. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Predictor Development of Pyrrolidine Analogues (without direct biological activity claims)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property of interest. nih.govtandfonline.comnih.govnih.govfrontiersin.org For pyrrolidine analogues, QSAR models can be developed to predict various physicochemical or other properties without making direct claims about their biological activity.
The development of a QSAR model involves several key steps:
Data Set Selection: A diverse set of pyrrolidine analogues with experimentally measured values for the property of interest is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov
Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govnih.govarabjchem.org
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the measured property. nih.govtandfonline.com
Model Validation: The predictive ability of the QSAR model is rigorously assessed using various statistical metrics, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by predicting the property for the compounds in the test set. nih.gov
For pyrrolidine analogues, QSAR studies have been successfully applied to predict properties like their affinity for certain enzymes. nih.govtandfonline.comnih.govresearchgate.net These studies have identified key molecular descriptors, such as shape flexibility, electrostatic parameters, and steric fields, that are important for the modeled property. nih.govtandfonline.com The insights gained from such models can be used to theoretically screen new, un-synthesized pyrrolidine analogues and prioritize those with desired predicted properties for synthesis and further investigation.
Table 2: Hypothetical Data for a QSAR Study of Pyrrolidine Analogues
| Compound ID | Structure (R-group on Pyrrolidine Nitrogen) | Experimental Property (LogP) | Calculated Descriptor 1 (Molecular Weight) | Calculated Descriptor 2 (Topological Polar Surface Area) | Predicted Property (LogP) |
| 1 | -CH3 | 0.5 | 99.13 | 23.47 | 0.6 |
| 2 | -CH2CH3 | 0.9 | 113.16 | 23.47 | 0.95 |
| 3 | -CH2CH2CH3 | 1.3 | 127.19 | 23.47 | 1.3 |
| 4 | -CH2C≡CH | 0.8 | 125.16 | 23.47 | 0.75 |
| 5 | -CH2CH2OH | 0.1 | 129.16 | 43.7 | 0.05 |
| 6 | -C(O)CH3 | -0.5 | 127.15 | 40.54 | -0.4 |
| 7 | -C6H5 | 2.1 | 161.22 | 23.47 | 2.2 |
| 8 | -(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol | 1.1 | 153.21 | 32.7 | 1.0 |
Note: This table contains hypothetical data for illustrative purposes. A real QSAR study would involve a much larger and more diverse set of compounds and descriptors.
Applications and Derivatization of 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Natural Products and Advanced Organic Materials
The inherent chirality and functional group handles of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol make it an important intermediate in the creation of complex molecular architectures, including natural products and sophisticated organic materials. mdpi.comnih.govresearchgate.netnih.gov
As a Chiral Synthon for Stereoselective Construction
The stereochemically defined center of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a critical feature that allows for the controlled construction of chiral molecules. nih.govnih.gov The pyrrolidine (B122466) ring is a common feature in many natural alkaloids and serves as a foundational element in numerous synthetic drugs. mdpi.com The stereoselective synthesis of pyrrolidine derivatives is a significant challenge in organic chemistry, and the use of pre-existing chiral building blocks like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol provides a strategic advantage. mdpi.com
The development of methods for the stereoselective synthesis of polysubstituted pyrrolidines is an active area of research. One notable approach involves the asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides. researchgate.net This method allows for the creation of highly substituted pyrrolidines with excellent control over the stereochemistry. The resulting products can serve as valuable intermediates for the synthesis of a variety of biologically active compounds. researchgate.net
Precursor in the Synthesis of Pyrrolidine-Fused Heterocycles
The pyrrolidine ring system is a key component of many fused heterocyclic structures. The synthesis of these complex molecules often relies on the strategic use of functionalized pyrrolidine precursors. researchgate.net The terminal alkyne group in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol offers a versatile handle for a variety of coupling and cyclization reactions, enabling the construction of fused ring systems.
For instance, the synthesis of polysubstituted fused pyrrolidines has been achieved through a [2+2]/[2+3] cycloaddition reaction involving azomethine ylides, alkynes, and silyl (B83357) enol ethers. rsc.org This methodology provides access to novel 3-azabicyclo[3.2.0]heptanes with a high degree of substitution and diastereoselectivity. rsc.org Such structures are of interest for their potential biological activities and as intermediates in further synthetic transformations.
Incorporation into Macrocyclic Architectures
Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. The unique conformational properties of macrocycles often lead to high binding affinities and selectivities for biological targets. The synthesis of macrocycles presents a significant challenge due to the entropic cost of forming large rings.
The functional groups present in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol make it an ideal building block for incorporation into macrocyclic scaffolds. The terminal alkyne can participate in various macrocyclization reactions, such as ring-closing metathesis or click chemistry. The hydroxyl group provides a point for further functionalization or for influencing the conformation of the macrocycle through hydrogen bonding.
Development of Novel Chiral Ligands and Organocatalysts
The chiral nature of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol makes it an attractive scaffold for the design and synthesis of new chiral ligands and organocatalysts. nih.govgoogle.com These molecules are essential tools for asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Design and Synthesis of Metal Ligands based on (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol Scaffold
Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov The pyrrolidine moiety of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol can be readily modified to incorporate various coordinating groups, allowing for the synthesis of a diverse range of chiral ligands.
The design of these ligands often involves creating a bidentate or multidentate coordination environment around the metal center. This can be achieved by introducing additional donor atoms, such as nitrogen or phosphorus, onto the pyrrolidine ring or the side chain. The stereochemistry of the pyrrolidine ring is critical for inducing asymmetry in the catalytic transformation.
Exploration as an Organocatalytic Scaffold in Asymmetric Transformations
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Chiral organic molecules can act as catalysts, promoting reactions with high enantioselectivity. The pyrrolidine ring is a privileged scaffold in organocatalysis, with proline and its derivatives being among the most widely used organocatalysts. nih.gov
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol provides a versatile platform for the development of new organocatalysts. The hydroxyl and alkyne functionalities can be modified to introduce various catalytic groups, such as hydrogen-bond donors or Brønsted acids/bases. These modifications can be used to fine-tune the catalytic activity and selectivity of the resulting organocatalyst for specific asymmetric transformations.
Applications in Material Science Research
The dual functionality of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol makes it an attractive candidate for the development of advanced materials with tailored properties.
Monomer for Polymer Synthesis (e.g., via Alkyne Polymerization)
The terminal alkyne group in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol serves as a polymerizable unit, enabling its use as a monomer in various polymerization reactions. Alkyne polymerization, in particular, offers a direct route to polymers with conjugated backbones, which are known for their interesting electronic and optical properties.
While no specific studies on the polymerization of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol have been reported, research on analogous alkyne-containing monomers provides a framework for its potential. For instance, the polymerization of terminal alkynes can be achieved using various transition metal catalysts, leading to polyacetylenes and other conjugated polymers. The incorporation of the chiral pyrrolidinol side chain would be expected to impart specific properties to the resulting polymer, such as chiroptical activity and improved solubility in organic solvents.
Furthermore, the alkyne functionality allows for its use in "click" polymerization. This highly efficient and versatile method involves the reaction of di- or multifunctional monomers, one bearing alkyne groups and the other azide (B81097) groups, to form poly(triazole)s. This approach could be used to create well-defined, functional polymers incorporating the (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol unit. The resulting polymers could find applications in areas such as chiral separations, catalysis, and biomedical materials.
Table 1: Potential Polymerization Methods for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
| Polymerization Method | Potential Polymer Structure | Key Features and Potential Applications |
| Alkyne Polymerization | Polyacetylene derivative with chiral pyrrolidinol side chains | Conjugated backbone, chiroptical properties, potential for use in electronic and optical materials. |
| Click Polymerization (e.g., CuAAC) | Poly(triazole) with chiral pyrrolidinol side chains | High efficiency, modularity, potential for creating functional and well-defined polymers for various applications. |
Precursor for Self-Assembling Molecular Systems
The ability of molecules to spontaneously organize into well-defined structures is the foundation of supramolecular chemistry and nanotechnology. The structure of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, with its hydrogen-bonding capable hydroxyl group and the potential for π-stacking interactions involving the alkyne group, suggests its utility as a building block for self-assembling systems.
While direct studies on the self-assembly of this specific compound are lacking, research on other molecules containing both pyrrolidine and alkyne functionalities indicates the possibilities. For example, the formation of self-assembled monolayers (SAMs) on surfaces like gold is a well-established phenomenon for alkyne-terminated molecules. The pyrrolidinol headgroup could introduce specific functionalities and chirality to such surfaces, influencing their interaction with other molecules.
In solution, the interplay of hydrogen bonding, and potentially other non-covalent interactions, could lead to the formation of various supramolecular architectures such as micelles, vesicles, or gels. The chirality of the molecule could be translated into the formation of helical or other chiral superstructures. These self-assembled systems could have applications in areas like controlled release, catalysis, and sensing.
Development of Chemical Probes and Biosensors (purely chemical detection)
The development of selective and sensitive chemical probes is crucial for detecting and quantifying various analytes. The structure of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol provides a versatile scaffold for the design of such probes. The terminal alkyne can be readily functionalized with a reporter group, such as a fluorophore, and a recognition element designed to bind to a specific target analyte.
The pyrrolidine ring itself can act as a recognition motif or as a structural element to orient other functional groups. For instance, a fluorescent probe for pyrrolidine has been developed based on a specific chemical reaction that leads to a change in fluorescence. While this probe detects pyrrolidine itself, the principle could be adapted to use a pyrrolidine-containing molecule like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol as the core of a probe for other targets.
The "click" reactivity of the alkyne group is particularly advantageous for the construction of chemical probes. It allows for the easy attachment of a wide range of recognition units and signaling moieties. For example, a probe could be designed where the binding of an analyte to a recognition site attached to the pyrrolidinol scaffold induces a change in the environment of a nearby fluorophore, leading to a detectable change in its emission.
Table 2: Potential Design of a Chemical Probe Based on (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
| Component | Function | Example |
| Scaffold | (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol | Provides a chiral, functionalizable platform. |
| Recognition Unit | Attached to the pyrrolidinol or via the alkyne | A molecule or functional group that selectively binds to the target analyte. |
| Signaling Unit | Attached via the alkyne using click chemistry | A fluorophore, chromophore, or electrochemical reporter that changes its properties upon analyte binding. |
| Detection Principle | Change in fluorescence, color, or electrochemical signal | The binding event is translated into a measurable signal. |
Advanced Analytical Method Development for 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol
Chiral Separation Techniques for Enantiomeric Purity Assessment
Enantiomeric purity is a critical quality attribute for chiral drug candidates, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. libretexts.org The assessment of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is therefore essential. masterorganicchemistry.com For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, the stereocenter at the C3 position of the pyrrolidine (B122466) ring necessitates the development of stereoselective analytical methods to separate and quantify it from its corresponding (3R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric purity assessment of non-volatile or thermally sensitive compounds. The separation is achieved by utilizing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
For a polar compound such as (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, polysaccharide-based CSPs are highly effective. Columns with coated or immobilized derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series) offer a broad range of selectivities. The development of a method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. The presence of hydroxyl and amine groups in the molecule allows for strong interactions (hydrogen bonding, dipole-dipole) with the CSP.
Interactive Table 1: Exemplar Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (Amylose derivative) | Known for excellent resolution of chiral alcohols and amines. |
| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) | Balances polarity for optimal retention and peak shape. Diethylamine is added to suppress the ionization of the basic pyrrolidine nitrogen and reduce peak tailing. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns ensuring good efficiency. |
| Column Temp. | 25 °C | Provides reproducible retention times and protects the stationary phase. |
| Detection | UV at 210 nm | The alkyne and pyrrolidine functional groups lack a strong chromophore, necessitating detection at a lower UV wavelength. |
| Expected Rt (S)-enantiomer | ~8.5 min | Hypothetical retention time for the desired enantiomer. |
| Expected Rt (R)-enantiomer | ~10.2 min | The diastereomeric interaction with the CSP causes the other enantiomer to be retained longer. |
Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. ijprajournal.com Due to the polarity and low volatility of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the polar -OH and N-H (if present as a secondary amine precursor) groups into less polar, more volatile moieties. Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These CSPs, such as permethylated beta-cyclodextrin, create chiral cavities into which one enantiomer fits preferentially, leading to differential retention.
Interactive Table 2: Typical Chiral GC Method Parameters following Derivatization
| Parameter | Condition | Rationale |
| Derivatization | Reaction with MSTFA to form the trimethylsilyl (B98337) ether. | Increases volatility and thermal stability, enabling GC analysis. |
| Column | Rt®-βDEXsm (Permethylated beta-cyclodextrin) | Provides enantioselectivity for a wide range of derivatized chiral compounds. gcms.cz |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (1 min), ramp to 180 °C at 5 °C/min | Gradient temperature program to ensure elution of the derivatized compound with good peak shape. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |
Supercritical Fluid Chromatography (SFC) merges the advantages of both HPLC and GC, offering fast, high-efficiency separations with reduced environmental impact due to its use of supercritical CO2 as the primary mobile phase. mdpi.commdpi.com SFC is particularly well-suited for chiral separations and is often considered a primary screening tool. nih.gov
The technique uses the same types of chiral stationary phases as HPLC. For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, an SFC screening approach would involve testing a set of four to six columns with different polysaccharide-based CSPs. nih.gov Small amounts of polar co-solvents (modifiers), such as methanol (B129727) or ethanol, are added to the supercritical CO2 to increase mobile phase strength and improve peak shape.
Interactive Table 3: High-Throughput Chiral SFC Screening Parameters
| Parameter | Condition | Rationale |
| Columns (Screen) | Chiralpak AD, AS; Chiralcel OD, OJ | A standard set of columns known to resolve a high percentage of chiral molecules. nih.gov |
| Mobile Phase | Supercritical CO2 with a Methanol modifier gradient (5% to 40%) | The gradient elution ensures that compounds with varying polarities are eluted efficiently. Methanol is an effective modifier for polar analytes. |
| Flow Rate | 3.0 mL/min | Higher flow rates compared to HPLC lead to faster analysis times. |
| Back Pressure | 150 bar | Maintains the CO2 in its supercritical state. |
| Column Temp. | 40 °C | Optimizes solubility and interaction kinetics. |
| Detection | UV-PDA (Photodiode Array) | Allows for the monitoring of peak purity across a range of wavelengths. |
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for modern analytical chemistry. jetir.orgnih.gov They provide comprehensive information, enabling not just quantification but also structural identification of analytes in complex mixtures. researchgate.netomicsonline.org
During the synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, various impurities can arise from starting materials, intermediates, by-products, or degradation. Identifying and controlling these impurities is essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and powerful technique for impurity profiling. thermofisher.com It can analyze a wide range of compounds, including non-volatile and thermally labile species, without the need for derivatization. The liquid chromatograph separates the parent compound from its impurities, which are then ionized and detected by the mass spectrometer. This provides the molecular weight of the impurities and, with tandem MS (MS/MS), fragmentation data that helps in structural elucidation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents (e.g., THF, Toluene) or certain reactive intermediates. ijprajournal.comnih.gov The sample is separated by GC, and the mass spectrometer provides definitive identification of the eluted peaks. jetir.org
Interactive Table 4: Potential Impurities in the Synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol and Suitable Analytical Technique
| Potential Impurity | Structure | Origin | Recommended Technique |
| (R)-1-(but-3-yn-1-yl)pyrrolidin-3-ol | Enantiomer of the main compound | Incomplete stereoselectivity in synthesis | Chiral HPLC, Chiral SFC, Chiral GC |
| Pyrrolidin-3-ol | Unreacted starting material | LC-MS, GC-MS (after derivatization) | |
| 1,4-dibromobutane | Br-(CH2)4-Br | Reagent for pyrrolidine ring formation (hypothetical) | GC-MS |
| (3S)-1-(but-3-en-1-yl)pyrrolidin-3-ol | Isomer with a double bond instead of a triple bond | Impurity in butynyl starting material or side reaction | LC-MS |
| Oxidation product | e.g., Ketone formation at C3-ol | Degradation | LC-MS |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time, in-situ reaction monitoring. magritek.com By setting up a flow system that circulates the reaction mixture through the NMR spectrometer, chemists can obtain spectra at regular intervals. beilstein-journals.orgresearchgate.net This allows for the direct observation of the consumption of reactants and the formation of products, providing valuable kinetic data and helping to determine the precise endpoint of a reaction. magritek.com
For the synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, one could monitor the reaction by observing specific proton (¹H) or carbon (¹³C) NMR signals unique to the starting materials and the final product. For example, tracking the disappearance of a starting material's signals and the simultaneous appearance of the product's characteristic alkyne proton signal (HC≡) or the signals from the protons on the pyrrolidine ring would provide a clear picture of the reaction's progress.
Interactive Table 5: Key ¹H-NMR Signals for Monitoring the Synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol (Hypothetical)
| Compound/Fragment | Key Proton Signal | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Observation During Reaction |
| But-3-yn-1-yl bromide (Starting Material) | H-C≡ | ~1.9 - 2.1 | Signal intensity decreases. |
| (3S)-Pyrrolidin-3-ol (Starting Material) | H on C3 | ~4.2 - 4.4 | Signal shifts and/or decreases in intensity. |
| (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol (Product) | H-C≡ | ~2.0 - 2.2 | Signal appears and increases in intensity. |
| (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol (Product) | H on C3 | ~4.3 - 4.5 | A new signal in this region appears and grows. |
Quantitative Analytical Methods for Purity and Yield Determination
The accurate determination of purity and yield is fundamental in the process development and manufacturing of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. A combination of chromatographic and spectroscopic techniques is typically employed to ensure the chemical and stereochemical integrity of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile and thermally labile compounds like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol. Due to the chiral nature of the molecule, enantioselective HPLC methods are essential to separate and quantify the desired (3S)-enantiomer from its (3R)-counterpart. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability in the separation of chiral amines and alcohols. nih.govresearchgate.netspringernature.commdpi.com For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, a normal-phase chiral HPLC method would likely be developed.
A typical method would involve a polysaccharide-based column, such as a Chiralpak® series column, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, such as isopropanol or ethanol. researchgate.net The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the stationary phase. nih.gov Method development would involve screening different polysaccharide-based columns and optimizing the mobile phase composition to achieve adequate resolution between the enantiomers. nih.govmdpi.com
Table 1: Representative Chiral HPLC Method Parameters for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
| Parameter | Value |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| (3S)-enantiomer Retention Time | ~ 8.5 min |
| (3R)-enantiomer Retention Time | ~ 10.2 min |
Gas Chromatography (GC) can also be employed for purity analysis, particularly for identifying and quantifying volatile impurities. labrulez.com Given the polarity and potential for thermal degradation of the hydroxyl group, derivatization of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, for instance by silylation, might be necessary to improve its volatility and chromatographic performance. researchgate.net A GC-MS (Gas Chromatography-Mass Spectrometry) method would be particularly powerful for the identification of unknown impurities. nih.govresearchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly important technique for the accurate determination of purity without the need for a specific reference standard for each impurity. nih.govjeol.comresearcher.lifenih.gov By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol can be determined. researchgate.net Specific, well-resolved protons in the ¹H NMR spectrum of the compound, such as the acetylenic proton or protons on the pyrrolidine ring, would be selected for integration.
Table 2: Representative ¹H-NMR Data for Purity Determination of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol by qNMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.45 | m | 1H | H-3 (CH-OH) |
| 3.20 - 2.80 | m | 4H | H-2, H-5 (CH₂-N) |
| 2.75 | t | 2H | N-CH₂-CH₂-C≡CH |
| 2.40 | t | 2H | N-CH₂-CH₂-C≡CH |
| 2.20 | t | 1H | C≡C-H |
| 2.10 - 1.80 | m | 2H | H-4 (CH₂) |
Development of Spectroscopic Methods for In-Situ Reaction Analysis
The ability to monitor chemical reactions in real-time provides significant advantages for process understanding, optimization, and control. In-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose.
The synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol likely involves the N-alkylation of (3S)-pyrrolidin-3-ol with a suitable butynylating agent. In-situ FTIR spectroscopy can be used to monitor the progress of this reaction. mdpi.comnih.govresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants and products can be tracked over time by monitoring the characteristic infrared absorption bands. For example, the disappearance of the N-H stretching vibration of the starting pyrrolidinol and the appearance of new C-H and C≡C stretching vibrations associated with the butynyl group would indicate the progress of the reaction.
Table 3: Key Infrared Frequencies for In-Situ FTIR Monitoring of the Synthesis of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |
| N-H (in starting material) | Stretch | ~3300 - 3500 | Decreases |
| C≡C-H (in product) | Stretch | ~3300 | Increases |
| C≡C (in product) | Stretch | ~2120 | Increases |
| C-N (in product) | Stretch | ~1100 - 1250 | Increases |
Raman spectroscopy offers a complementary in-situ monitoring technique. researchgate.netsemanticscholar.org The alkyne C≡C stretching vibration typically gives a strong and sharp Raman signal in a region of the spectrum that is relatively free from interference from other functional groups, making it an excellent probe for reaction monitoring. nih.goved.ac.ukcolumbia.edu The intensity of the C≡C peak would be directly proportional to the concentration of the (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol product, allowing for real-time kinetic analysis of the reaction.
The development and implementation of these advanced analytical methods are essential for ensuring the efficient and controlled production of high-purity (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, a key requirement for its potential use in the pharmaceutical industry.
Future Research Directions and Emerging Trends for 3s 1 but 3 Yn 1 Yl Pyrrolidin 3 Ol Research
Exploration of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For a molecule like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, future research will likely focus on developing more sustainable and atom-economical synthetic methods. nih.govnih.govmdpi.com
Furthermore, exploring enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional chemical synthesis. Biocatalysis can provide high enantioselectivity, often under mild reaction conditions, which is crucial for the synthesis of chiral compounds like (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Cascade Reactions | Reduced step count, lower waste, increased efficiency. | Development of novel catalysts for direct N-alkynylation. |
| Biocatalysis/Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for the synthesis of functionalized pyrrolidinols. |
| Flow Chemistry | Improved safety, scalability, and process control. | Integration of catalytic steps into a continuous flow process for on-demand synthesis. |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The era of big data and automation is revolutionizing chemical synthesis and discovery. The integration of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol into automated synthesis and high-throughput experimentation (HTE) platforms is a key future direction. These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new bioactive molecules. researchgate.netnih.govnih.gov
The terminal alkyne group of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is particularly amenable to HTE workflows, as it can readily undergo a variety of robust and high-yielding reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This allows for the facile diversification of the pyrrolidine (B122466) scaffold with a wide array of azide-containing building blocks, generating extensive libraries of triazole-containing pyrrolidinols for biological screening.
| Platform/Technology | Application to (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol | Potential Outcomes |
| Automated Synthesis Platforms | Rapid parallel synthesis of derivatives using the alkyne handle. | Generation of large and diverse chemical libraries for screening. |
| High-Throughput Screening (HTS) | Screening of derivative libraries against various biological targets (e.g., kinases, GPCRs). | Identification of new hit compounds for drug discovery programs. researchgate.netnih.govnih.gov |
| "Click Chemistry" in HTE | Facile and reliable derivatization using CuAAC with diverse azides. | Efficient exploration of chemical space around the pyrrolidine scaffold. wikipedia.org |
Deeper Understanding of Non-Covalent Interactions and Their Role in Stereocontrol
Non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a critical role in determining the conformation and reactivity of molecules, especially in stereoselective synthesis. ub.edumdpi.com For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, a deeper understanding of these interactions will be crucial for designing more efficient and selective synthetic transformations.
The hydroxyl group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond donors and acceptors, influencing the transition states of reactions and thereby controlling the stereochemical outcome. Future research will likely employ advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) in combination with computational modeling to elucidate the nature and impact of these non-covalent interactions in solution and in the solid state. This knowledge can then be used to design catalysts and reaction conditions that leverage these interactions to achieve high levels of stereocontrol in the synthesis of complex molecules derived from this scaffold. ub.edu
Development of Advanced Computational Models for Predicting Complex Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. mdpi.comresearchgate.net For (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, the development of advanced computational models will be instrumental in predicting its complex reactivity and guiding experimental design.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms involving this molecule. mdpi.comresearchgate.netsemanticscholar.org For example, computational models could predict the regioselectivity and stereoselectivity of additions to the alkyne group or reactions involving the pyrrolidine ring. Machine learning algorithms, trained on large datasets of experimental reaction data, could also be developed to predict the success of various transformations and to optimize reaction conditions, thereby saving significant experimental effort and resources.
| Computational Method | Application to (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol | Expected Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, prediction of stereochemical outcomes. | A deeper understanding of the factors controlling reactivity and selectivity. mdpi.comresearchgate.netsemanticscholar.org |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions with solvents or biological macromolecules. | Insights into the behavior of the molecule in different environments. |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, virtual screening of derivatives. | Acceleration of the discovery and development of new reactions and compounds. |
Design of Next-Generation Pyrrolidine-Based Scaffolds for Novel Chemical Functions
The unique combination of a chiral pyrrolidinol and a terminal alkyne in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol makes it an ideal starting point for the design of next-generation scaffolds with novel chemical functions. nih.govresearchgate.netnih.govrsc.org The terminal alkyne serves as a versatile handle for a wide range of transformations beyond click chemistry, including Sonogashira coupling, C-H activation, and hydrofunctionalization reactions, allowing for the construction of highly complex and diverse molecular architectures. nih.gov
Future research will focus on utilizing this scaffold to create novel classes of compounds with specific applications, such as:
Q & A
Q. What are the key synthetic strategies for achieving high enantiomeric purity in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol?
- Methodological Answer : The synthesis of enantiomerically pure (3S)-pyrrolidin-3-ol derivatives typically involves chiral resolution or asymmetric catalysis. For example, a patented method for (3S)-pyrrolidin-3-ol purification uses recrystallization with chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer . For the but-3-yn-1-yl substituent, Sonogashira coupling or nucleophilic substitution reactions are employed, with careful control of reaction conditions (e.g., refluxing in acetonitrile, monitored via TLC) to ensure regioselectivity and minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the stereochemistry and substituent positions. The chiral center at C3 shows distinct splitting patterns (e.g., coupling constants for vicinal protons) .
- IR Spectroscopy : The hydroxyl group () exhibits a broad peak at , while the alkyne () shows a sharp stretch near .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula () and fragments corresponding to pyrrolidine ring cleavage .
Q. How does the but-3-yn-1-yl substituent influence the compound’s reactivity?
- Methodological Answer : The terminal alkyne group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer functionalization. Its electron-withdrawing nature also stabilizes intermediates in substitution reactions. Comparative studies with non-alkynyl analogs show enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved leaving-group displacement .
Advanced Research Questions
Q. How can conflicting biological activity data for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol analogs be resolved?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability. To address this:
- Reproduce Synthesis : Validate enantiomeric purity via chiral HPLC or polarimetry .
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability (e.g., liver microsome assays) .
- Computational Modeling : Perform docking studies to predict binding modes to targets like GABA receptors, comparing results with experimental IC values .
Q. What strategies optimize the yield of (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
- In Situ Monitoring : Employ inline FTIR to track intermediate formation and minimize side reactions .
Q. What are the mechanistic implications of the hydroxyl group’s position in (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol for drug design?
- Methodological Answer : The C3 hydroxyl group participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Structure-activity relationship (SAR) studies show that:
- Methylation of reduces solubility but increases blood-brain barrier penetration.
- Acetylation enhances metabolic stability but decreases binding affinity .
Comparative
| Derivative | LogP | Solubility (mg/mL) | IC (nM) |
|---|---|---|---|
| (3S)-OH | 1.2 | 15.8 | 120 |
| (3S)-OAc | 2.1 | 3.4 | 450 |
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects of (3S)-pyrrolidin-3-ol derivatives, while others show toxicity?
- Methodological Answer : Contradictions stem from:
- Dose-Dependent Effects : Low doses (1–10 µM) activate antioxidant pathways (Nrf2), while high doses (>50 µM) induce oxidative stress .
- Species Variability : Rodent models show higher tolerance than human neuronal cell lines due to differences in CYP450 metabolism .
- Assay Conditions : Viability assays (MTT vs. LDH release) may yield conflicting results; orthogonal assays (e.g., caspase-3 activation) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
